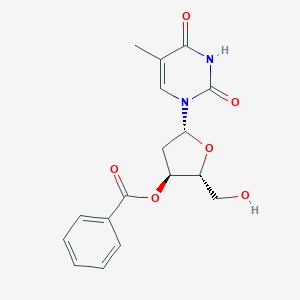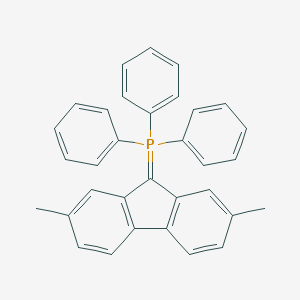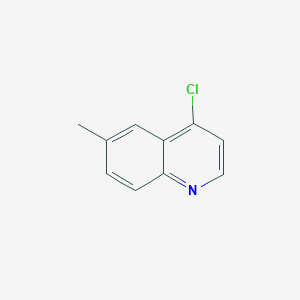
4-クロロ-6-メチルキノリン
概要
説明
サンディミュンは、シクロスポリンとしても知られており、11個のアミノ酸からなる環状ポリペプチドの免疫抑制剤です。これは、Beauveria niveaという菌類種によって代謝産物として生成されます。サンディミュンは、主に移植患者の臓器拒絶反応を防ぎ、特定の自己免疫疾患を治療するために使用されます .
科学的研究の応用
Sandimmun has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying cyclic polypeptides and their interactions with other molecules.
Biology: Investigated for its effects on cellular processes, particularly in immune cells.
作用機序
シクロスポリンは、T細胞の活性化を阻害することで作用を発揮します。細胞内の受容体シクロフィリン-1に結合し、シクロスポリン-シクロフィリンと呼ばれる複合体を形成します。この複合体はカルシニューリンを阻害し、これが活性化T細胞核因子(NFAT)の脱リン酸化と活性化を停止します。この阻害は、インターロイキン-2およびその他のサイトカインの転写を阻止し、免疫応答を抑制します .
類似の化合物:
サンディミュンの独自性: サンディミュンは、その環状ポリペプチド構造と、カルシニューリンの阻害を含むその特定の作用機序のために独特です。マイクロエマルジョン事前濃縮物(サンディミュンネオーラル)としてのその製剤は、他の製剤と比較して、改善されたバイオアベイラビリティと一貫した吸収を提供します .
準備方法
合成経路と反応条件: シクロスポリンは、Beauveria niveaという菌類を含む複雑な発酵プロセスによって合成されます。このプロセスには、特定の条件下での菌類の培養が含まれ、目的の代謝産物が生成されます。次に、それを抽出して精製します .
工業生産方法: サンディミュンの工業生産には、大規模発酵、それに続く抽出と精製のプロセスが含まれます。サンディミュンネオーラルの製剤は、マイクロエマルジョン事前濃縮物であり、シクロスポリン吸収のバイオアベイラビリティと一貫性を向上させます .
化学反応の分析
反応の種類: シクロスポリンは、酸化、還元、置換など、さまざまな化学反応を起こします。これらの反応は、その代謝と体内の活性化に不可欠です .
一般的な試薬と条件: シクロスポリンを含む反応に使用される一般的な試薬には、酸化剤、還元剤、さまざまな溶媒が含まれます。これらの反応の条件は、通常、化合物の安定性と有効性を確保するために、制御された温度とpHレベルが含まれます .
生成される主な生成物: これらの反応から生成される主な生成物は、母体化合物の免疫抑制特性を保持する代謝産物です。これらの代謝産物は、サンディミュンの治療効果に不可欠です .
4. 科学研究の応用
サンディミュンは、次のような幅広い科学研究の応用を持っています。
化学: 環状ポリペプチドとその他の分子との相互作用を研究するためのモデル化合物として使用されます。
生物学: 特に免疫細胞における細胞プロセスに対するその影響が調査されています。
類似化合物との比較
Tacrolimus: Another calcineurin inhibitor used for similar indications as ciclosporin.
Mycophenolate Mofetil: An immunosuppressant that works by inhibiting the proliferation of T and B lymphocytes.
Uniqueness of Sandimmun: Sandimmun is unique due to its cyclic polypeptide structure and its specific mechanism of action involving the inhibition of calcineurin. Its formulation as a microemulsion preconcentrate (Sandimmun Neoral) provides improved bioavailability and consistent absorption compared to other formulations .
特性
IUPAC Name |
4-chloro-6-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c1-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWWPOQFLMUYOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN=C2C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40356457 | |
| Record name | 4-chloro-6-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18436-71-0 | |
| Record name | 4-Chloro-6-methylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18436-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-chloro-6-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-6-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

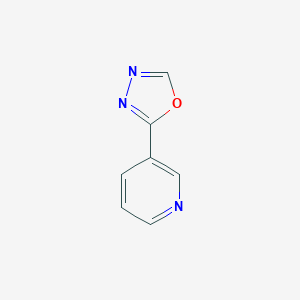
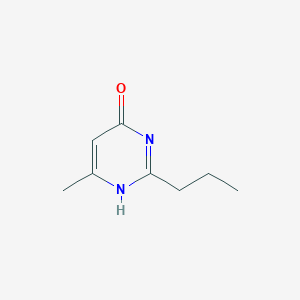
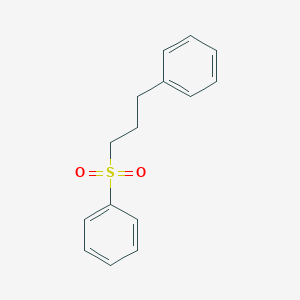
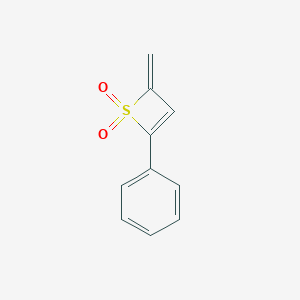
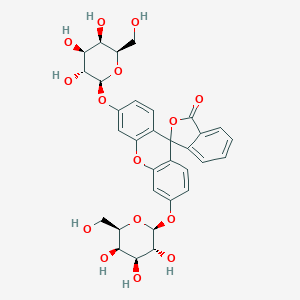
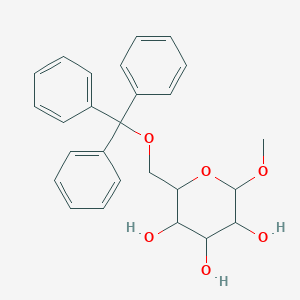
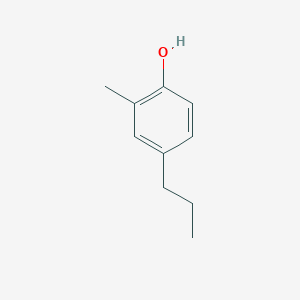
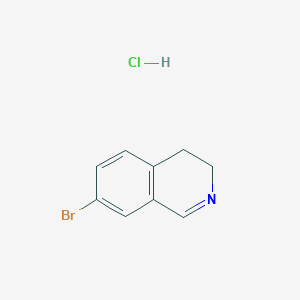
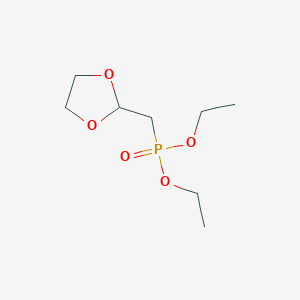
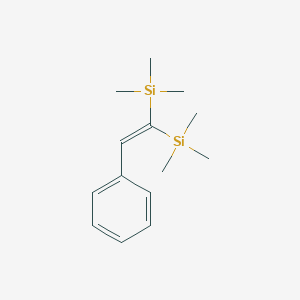
![N,N-dimethyl-1-(11-methylbenzo[b][1]benzazepin-5-yl)methanamine](/img/structure/B97819.png)
![2,11,20,29,37,38-Hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene;tin(2+)](/img/structure/B97823.png)
